3-Amino-1-phenylpyrrolidin-2-one
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Overview
Description
It has a molecular formula of C10H12N2O and a molecular weight of 176.219 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-1-phenylpyrrolidin-2-one can be achieved through several synthetic routes. One classical method involves the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, an azide, or an azomethine ylide, with a dipolarophile, typically an olefin . Another method involves the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salt as the promoter, non-poisonous and cost-effective Oxone as the oxidant, and DMAP as the additive .
Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of more scalable and cost-effective methods. For example, the formation of pyrrolidin-2-ones can involve a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-phenylpyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like Oxone, reducing agents, and various nucleophiles for substitution reactions. For example, the compound can be brominated to form 3-bromo-1-phenylpyrrolidin-2-one, which can then undergo further reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the bromination of this compound can yield 3-bromo-1-phenylpyrrolidin-2-one, which can be further reacted with ammonia to form other derivatives .
Scientific Research Applications
3-Amino-1-phenylpyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of various biologically active compounds . In biology and medicine, it has been studied for its potential anti-inflammatory and anticancer activities . The compound’s ability to inhibit vital inflammatory mediators and its binding to specific protein pockets make it a valuable candidate for drug discovery .
Mechanism of Action
The mechanism of action of 3-Amino-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, docking analyses have suggested that the compound binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The versatility of the pyrrolidine-2-one scaffold allows for the design of derivatives with enhanced biological activities.
Comparison with Similar Compounds
3-Amino-1-phenylpyrrolidin-2-one can be compared with other similar compounds, such as 1-phenylpyrrolidine-2-carbaldehyde and various N-benzyl-2-pyrrolidone derivatives . These compounds share structural similarities but may exhibit different biological activities and chemical reactivities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Conclusion
This compound is a compound with significant potential in various scientific research fields. Its versatile synthetic routes, diverse chemical reactions, and promising biological activities make it a valuable subject of study. Further research into its mechanism of action and comparison with similar compounds will continue to uncover its full potential.
Properties
IUPAC Name |
3-amino-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-9-6-7-12(10(9)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKQZOVQZNETMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1904-00-3 |
Source
|
Record name | 3-amino-1-phenylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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